1-(4-Methylnaphthyl) trifluoromethyl ketone
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Overview
Description
1-(4-Methylnaphthyl) trifluoromethyl ketone, also known as 2,2,2-trifluoro-1-(4-methyl-1-naphthyl)ethanone, is a chemical compound with the molecular formula C13H9F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a naphthalene ring substituted with a methyl group at the 4-position. It is a yellow oil with a molecular weight of 238.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylnaphthyl) trifluoromethyl ketone typically involves the introduction of a trifluoromethyl group to a naphthalene derivative. One common method is the Friedel-Crafts acylation reaction, where 4-methylnaphthalene is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylnaphthyl) trifluoromethyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylnaphthyl) trifluoromethyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methylnaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylnaphthyl) methyl ketone: Similar structure but lacks the trifluoromethyl group.
1-(4-Methylnaphthyl) ethyl ketone: Similar structure with an ethyl group instead of a trifluoromethyl group.
1-(4-Methylnaphthyl) propyl ketone: Similar structure with a propyl group instead of a trifluoromethyl group
Uniqueness
1-(4-Methylnaphthyl) trifluoromethyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQKEMMPBOJQTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645223 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-33-8 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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